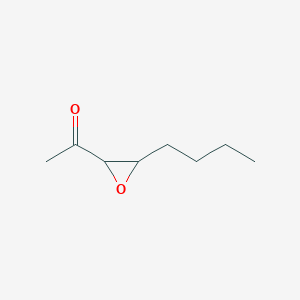
1-(3-butyloxiran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-butyloxiran-2-yl)ethanone: is an organic compound with the molecular formula C8H14O2 3,4-epoxy-2-octanone . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a ketone group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From (Z)-3-Octen-2-ol: One common method involves the epoxidation of (Z)-3-octen-2-ol using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods: Industrial production of 1-(3-butyloxiran-2-yl)ethanone typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(3-butyloxiran-2-yl)ethanone can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), mild acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products Formed:
Oxidation: Various oxidized ketones and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted oxirane derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 1-(3-butyloxiran-2-yl)ethanone is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry:
Polymer Production: It is used in the production of polymers and resins due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 1-(3-butyloxiran-2-yl)ethanone primarily involves the reactivity of its oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various substituted products depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
Ethanone, 1-(3-methyloxiranyl)-: This compound has a similar structure but with a methyl group instead of a butyl group.
3,4-Epoxy-2-pentanone: Another similar compound with a shorter carbon chain.
Uniqueness: 1-(3-butyloxiran-2-yl)ethanone is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it suitable for specific applications where longer carbon chains are advantageous .
Propriétés
Numéro CAS |
17257-80-6 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
1-(3-butyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7-8(10-7)6(2)9/h7-8H,3-5H2,1-2H3 |
Clé InChI |
VKRREPCLXWIPRW-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C(=O)C |
SMILES canonique |
CCCCC1C(O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















